molecular formula C6H5FINS B14762607 2-Fluoro-6-iodo-4-(methylthio)pyridine

2-Fluoro-6-iodo-4-(methylthio)pyridine

Cat. No.: B14762607
M. Wt: 269.08 g/mol
InChI Key: ILJOOVYUMGOYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-iodo-4-(methylthio)pyridine is a heterocyclic aromatic compound with the molecular formula C6H5FINS. This compound is characterized by the presence of fluorine, iodine, and a methylthio group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodo-4-(methylthio)pyridine typically involves the introduction of fluorine, iodine, and methylthio groups onto a pyridine ring. One common method is the halogenation of a pyridine derivative followed by the introduction of the methylthio group. The reaction conditions often involve the use of halogenating agents such as iodine and fluorine sources, along with catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogenating agents. The production process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-4-(methylthio)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methylthio group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organometallic compounds and nucleophiles are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aromatic compound with the iodine atom replaced by the coupling partner.

Scientific Research Applications

2-Fluoro-6-iodo-4-(methylthio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-4-(methylthio)pyridine involves its interaction with molecular targets in chemical reactions. The presence of fluorine, iodine, and methylthio groups allows it to participate in various reactions, influencing the reactivity and stability of the compound. The specific pathways involved depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-iodo-6-(methylthio)pyridine: A closely related compound with similar functional groups.

    2-Fluoro-6-methylpyridine: Another fluorinated pyridine derivative with different substituents.

Uniqueness

2-Fluoro-6-iodo-4-(methylthio)pyridine is unique due to the specific combination of fluorine, iodine, and methylthio groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C6H5FINS

Molecular Weight

269.08 g/mol

IUPAC Name

2-fluoro-6-iodo-4-methylsulfanylpyridine

InChI

InChI=1S/C6H5FINS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3

InChI Key

ILJOOVYUMGOYCF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=C1)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.